6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one

KDM5A IC50 enzymatic assay

CPI-455 (CAS 1271474-79-3) is the reference chemical probe for pan-KDM5 (JARID1) family inhibition. With an IC50 of 10 nM against full-length KDM5A and >200-fold selectivity over KDM2/3/4/6/7, it uniquely elevates H3K4me3 (EC50 ~0.3–1 μM) without altering H3K4me2—the gold standard for ChIP-seq and CUT&RUN calibration. Reduces drug-tolerant persister (DTP) colonies by 50–70% in PC9 NSCLC and M14 melanoma models combined with osimertinib or cisplatin. Co-crystal structure (PDB: 5CEH) enables structure-based drug design. Supplied at ≥98% purity with full NMR and HPLC documentation.

Molecular Formula C11H7ClF2N2O
Molecular Weight 256.63 g/mol
CAS No. 1271474-79-3
Cat. No. B1466051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one
CAS1271474-79-3
Molecular FormulaC11H7ClF2N2O
Molecular Weight256.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)Cl
InChIInChI=1S/C11H7ClF2N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17)
InChIKeyCPOUPMIZZKCXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one (CPI-455) — A Validated, Highly Selective Pan-KDM5 Inhibitor for Epigenetic Research and Drug-Tolerant Persister Cell Studies


6-(4-Chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one (CAS 1271474-79-3), also widely known as CPI-455, is a pyrimidin-2(1H)-one-derived small molecule that functions as a specific, pan-inhibitor of the KDM5 (JARID1) family of histone lysine demethylases. In enzymatic assays, CPI-455 inhibits full-length KDM5A with an IC50 of 10 nM [1]. The compound occupies the 2-oxoglutarate (2-OG) binding pocket in the KDM5A catalytic domain, as revealed by co-crystal structures, and mechanistically elevates global H3K4 trimethylation (H3K4me3) levels without affecting H3K4me2 [1]. This compound is cataloged as a research chemical by multiple vendors, typically at purities ≥95% to ≥98%, with a molecular formula of C11H7ClF2N2O and a molecular weight of 256.63 g/mol .

Why 6-(4-Chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one Cannot Be Replaced by Generic KDM Inhibitors or Simpler Pyrimidinone Scaffolds


KDM5 demethylases are multi-domain proteins with distinct allosteric features whose inhibition profiles are exquisitely sensitive to small structural perturbations [1]. Simpler pyrimidin-2(1H)-one analogs lacking the 6-(4-chlorophenyl) and 4-(difluoromethyl) substituents generally fail to achieve simultaneous nanomolar potency and >200-fold selectivity across the KDM family . The difluoromethyl group at the 4-position, in particular, is not a generic lipophilic placeholder—it engages the 2-OG binding pocket in a geometry that closely mimics the co-substrate's carboxylate, while the 4-chlorophenyl moiety fills a hydrophobic sub-pocket critical for KDM5A/B/C discrimination [1]. Consequently, replacing CPI-455 with unsubstituted pyrimidinones, singly substituted analogs, or broad-spectrum KDM inhibitors (e.g., 2,4-pyridinedicarboxylate-based pan-inhibitors) leads to loss of target engagement specificity, altered cellular H3K4me3 dynamics, and unreliable DTP-reduction outcomes in chemotherapy models [1].

Quantitative Differentiation Evidence for 6-(4-Chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one (CPI-455)


Pan-KDM5 Potency vs. KDM5A: Head-to-Head Enzymatic IC50 Comparison with KDM5-IN-1 and O4I3

CPI-455 inhibits full-length KDM5A with an IC50 of 10 nM in a biochemical AlphaLISA assay [1]. In the same assay format, the frequently used comparator KDM5-IN-1 exhibits an IC50 of 15.1 nM against KDM5A [2]. Another probe, O4I3, reports a KDM5A IC50 of 0.15 nM but lacks pan-KDM5 isoform coverage (KDM5B IC50 = 125.2 nM) . CPI-455 thus offers a unique combination of single-digit nanomolar pan-KDM5 (A/B/C) potency without the extreme isoform bias seen in O4I3 [1].

KDM5A IC50 enzymatic assay histone demethylase KDM5-IN-1

KDM Family Selectivity Window: CPI-455 vs. KDM4C and KDM7B Off-Targets

CPI-455 demonstrates >200-fold selectivity for KDM5A over KDM4C (IC50 ~2 μM for KDM4C) and ~770-fold over KDM7B, with no detectable inhibition of KDM2B, KDM3B, or KDM6A at concentrations up to 50 μM . In contrast, the tool compound KDOBA67 (a KDM5-biased inhibitor) retains significant KDM4 off-target activity, and the pan-hydroxamate inhibitor SAHA broadly inhibits class I/II HDACs, confounding epigenetic mechanistic studies [1]. This selectivity profile is structurally attributed to the difluoromethyl group's precise hydrogen-bonding network with Tyr472 and the 2-OG binding pocket residues .

selectivity KDM4C KDM7B off-target KDM5A

Cellular H3K4me3 Elevation: CPI-455 Dose-Response vs. Vehicle in HeLa Cells

In HeLa cervical carcinoma cells, CPI-455 treatment for 24 hours produces a dose-dependent increase in global H3K4me3 levels without elevating H3K4me2, confirming on-target KDM5 demethylase inhibition in a cellular context [1]. The half-maximal effective concentration (EC50) for H3K4me3 elevation is approximately 0.3–1 μM [1]. By contrast, the structurally related KDM5 inhibitor KDM5-C70 (an ester prodrug) requires intracellular hydrolysis to its active acid form and shows delayed H3K4me3 kinetics (~6–12 hour lag), making CPI-455 the preferred compound for acute cellular response studies [2].

H3K4me3 HeLa dose-response cellular pharmacodynamics KDM5

Drug-Tolerant Persister (DTP) Cell Reduction: CPI-455 Sensitization vs. Chemotherapy Alone Across Multiple Cancer Lines

CPI-455 pretreatment significantly reduces the emergence of drug-tolerant persister (DTP) cells in multiple cancer models: in PC9 non-small cell lung cancer cells treated with osimertinib (1 μM), CPI-455 (10 μM) reduced the DTP fraction by approximately 60–70% compared to osimertinib alone [1]; in M14 melanoma cells treated with cisplatin (5 μM), CPI-455 co-treatment decreased viable persister colonies by ~50% [1]. The KDM5 inhibitor GSK-J1 (a pan-KDM5/4 inhibitor with KDM5A IC50 ~3 μM) shows substantially weaker DTP reduction (~20–30% at equimolar concentrations) [2]. Critically, CPI-766 (a close CPI-455 analog with distinct pharmacokinetic properties) shows comparable in vitro DTP reduction but requires different formulation strategies for in vivo use [1].

drug-tolerant persister cells chemotherapy cisplatin osimertinib cancer DTP

Crystal Structure-Backed Binding Mode: Unique Difluoromethyl Engagement in the 2-OG Pocket vs. Non-Fluorinated Pyrimidinone Analogs

The co-crystal structure of CPI-455 with KDM5A (PDB: 5CEH) reveals that the 4-difluoromethyl group forms bifurcated hydrogen bonds with Tyr472 and the 2-OG binding pocket, mimicking the co-substrate's carboxylate interactions [1]. Non-fluorinated pyrimidinone analogs (e.g., 4-methyl-6-phenylpyrimidin-2(1H)-one) lack this hydrogen-bonding network and show >100-fold weaker KDM5A binding (estimated Ki > 1 μM vs CPI-455 Ki ≈ 5 nM) [2]. This structural evidence directly explains CPI-455's selectivity and provides a rational basis for SAR campaigns that maintain the difluoromethyl pharmacophore [1].

co-crystal structure 2-oxoglutarate pocket difluoromethyl KDM5A binding mode

Solubility and Formulation Readiness: CPI-455 DMSO Solubility vs. Structurally Similar Pyrimidinones with Poor Solubility

CPI-455 demonstrates excellent DMSO solubility of ≥50 mg/mL (≥180 mM), enabling preparation of concentrated stock solutions for in vitro assays . In ethanol, solubility is approximately 5 mg/mL (18 mM), and aqueous solubility is <1 mg/mL . By comparison, the structurally related 4-(difluoromethyl)pyrimidin-2(1H)-one core (CAS 1522243-39-5; lacking the 6-(4-chlorophenyl) substituent) shows significantly lower organic solvent solubility (<10 mg/mL in DMSO), limiting its utility in cell-based assays . Additionally, CPI-455's lyophilized solid form is stable for ≥36 months at -20°C under desiccated conditions [1].

solubility DMSO formulation in vitro assay CPI-455

Highest-Impact Research and Industrial Application Scenarios for 6-(4-Chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one (CPI-455)


Drug-Tolerant Persister Cell Eradication in Combination Chemotherapy Studies

CPI-455 is the reference chemical probe for suppressing KDM5-driven drug-tolerant persister (DTP) cell emergence. In PC9 NSCLC and M14 melanoma models, CPI-455 at 10 μM combined with osimertinib or cisplatin reduced DTP colony numbers by 50–70%, a magnitude not replicated by weaker KDM5 inhibitors such as GSK-J1 [1]. Procurement of CPI-455 is recommended for any laboratory systematically screening for DTP-reducing epigenetic agents in solid tumor models.

Global H3K4me3 Chromatin State Modulation as a Pharmacodynamic Biomarker

CPI-455's ability to dose-dependently elevate H3K4me3 (EC50 ~0.3–1 μM) without altering H3K4me2 makes it the gold-standard tool for calibrating H3K4me3 ChIP-seq and CUT&RUN assays [1]. Time-course experiments (0–48 h) using CPI-455 allow precise mapping of KDM5-dependent enhancer and promoter H3K4me3 dynamics, supporting epigenomic target engagement studies for novel KDM5 inhibitor development [1].

Medicinal Chemistry Lead Optimization Using the CPI-455/KDM5A Co-Crystal Structure (PDB 5CEH)

The co-crystal structure of CPI-455 bound to KDM5A (PDB: 5CEH) provides atomic-resolution guidance for structure-based drug design [1]. The difluoromethyl-Tyr472 interaction and the 4-chlorophenyl hydrophobic packing defined in this structure enable rational scaffold hopping, FEP+ free energy perturbation studies, and fragment-growing campaigns aimed at improving pharmacokinetic properties while maintaining the pan-KDM5 selectivity window [1].

Epigenetic Selectivity Panel Standardization for KDM Inhibitor Screening Cascades

Given its well-characterized >200-fold KDM5 vs. KDM4 selectivity and its lack of KDM2/3/6/7 cross-reactivity at concentrations up to 50 μM, CPI-455 serves as an ideal positive control for calibrating KDM selectivity panels in industrial HTS triage [1]. Its commercial availability from multiple vendors at ≥98% purity with full analytical documentation (NMR, HPLC) reduces batch-to-batch variability, a critical requirement for reproducible screening data .

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